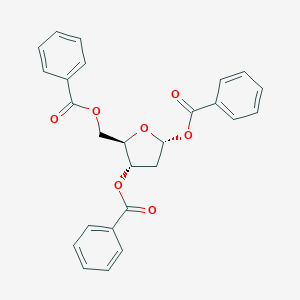
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is a sugar derivative that has shown great potential in various scientific research applications. It is a complex molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it has some limitations, including its relatively high cost and the need for specialized equipment and expertise to work with it.
Orientations Futures
There are several future directions for research on 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose. One area of research is the development of new drugs and therapies based on its properties. Another area of research is the study of its interactions with various enzymes and proteins in the body. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is a complex molecule that has shown great potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been achieved using various methods. One of the most common methods involves the reaction of 2-deoxy-D-ribose with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with benzoyl chloride and triethylamine again to obtain 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose. Other methods involve the use of protecting groups and various reagents to achieve the desired product.
Applications De Recherche Scientifique
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been used in various scientific research applications. One of the most common applications is in the field of carbohydrate chemistry, where it has been used as a building block for the synthesis of more complex carbohydrates. It has also been used in the synthesis of nucleosides and nucleotides, as well as in the development of new drugs and therapies.
Propriétés
Numéro CAS |
114817-70-8 |
|---|---|
Nom du produit |
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose |
Formule moléculaire |
C26H22O7 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1 |
Clé InChI |
BEODWWVAXXZRMB-YTFSRNRJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



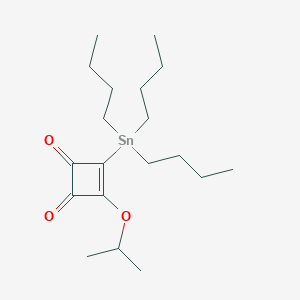
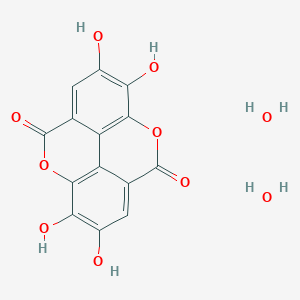



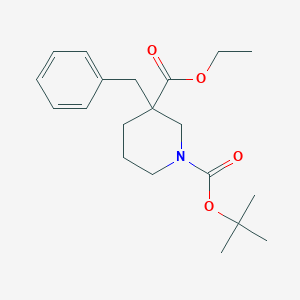
![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
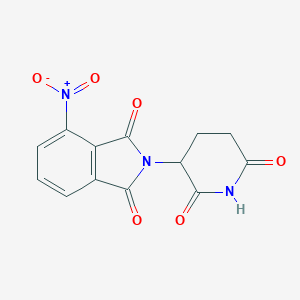



![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
